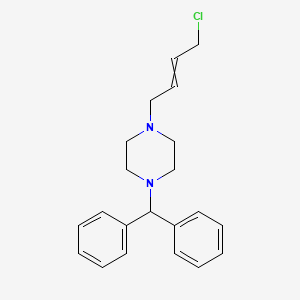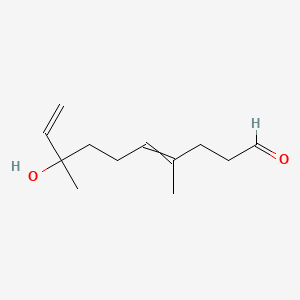
8-Hydroxy-4,8-dimethyldeca-4,9-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4,8-dimethyldeca-4,9-dienal is a chemical compound with the molecular formula C12H20O2 It is known for its unique structure, which includes a hydroxyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4,8-dimethyldeca-4,9-dienal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as distillation and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-4,8-dimethyldeca-4,9-dienal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the diene system can be selectively reduced to yield saturated compounds.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic catalysts, depending on the desired substitution product.
Major Products:
Oxidation: Formation of 8-oxo-4,8-dimethyldeca-4,9-dienal.
Reduction: Formation of 8-hydroxy-4,8-dimethyldecane.
Substitution: Formation of 8-alkoxy-4,8-dimethyldeca-4,9-dienal derivatives.
Scientific Research Applications
8-Hydroxy-4,8-dimethyldeca-4,9-dienal has found applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and as a biomarker for certain physiological conditions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Hydroxy-4,8-dimethyldeca-4,9-dienal exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the conjugated diene system allow it to participate in various biochemical reactions. It can act as an electrophile in nucleophilic addition reactions or as a ligand binding to specific proteins, thereby modulating their activity.
Comparison with Similar Compounds
4,8-Dimethyldeca-4,9-dienal: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.
8-Hydroxy-4,8-dimethyldecane: Saturated version, lacking the conjugated diene system, which affects its reactivity and applications.
Uniqueness: 8-Hydroxy-4,8-dimethyldeca-4,9-dienal stands out due to its unique combination of a hydroxyl group and a conjugated diene system
Properties
CAS No. |
114076-25-4 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
8-hydroxy-4,8-dimethyldeca-4,9-dienal |
InChI |
InChI=1S/C12H20O2/c1-4-12(3,14)9-5-7-11(2)8-6-10-13/h4,7,10,14H,1,5-6,8-9H2,2-3H3 |
InChI Key |
YHHPBYNAHAIMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


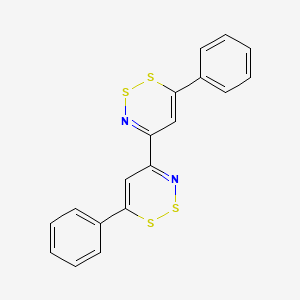
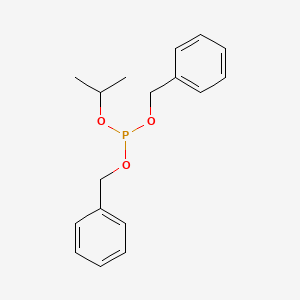
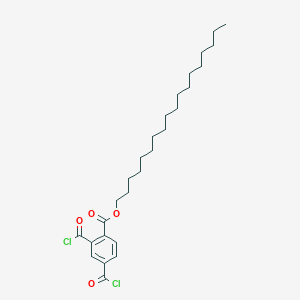
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
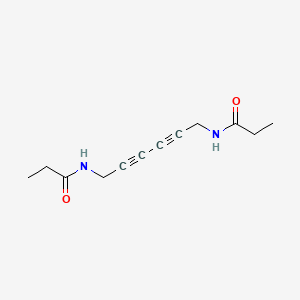
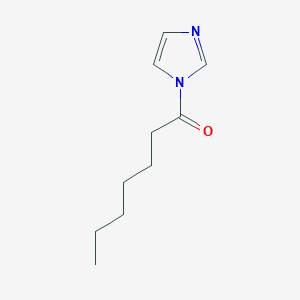
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
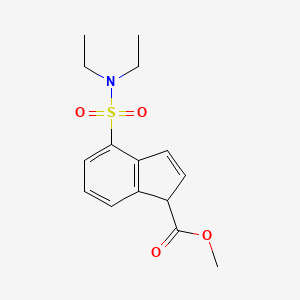
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
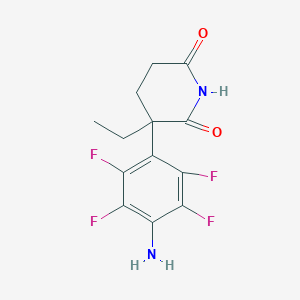
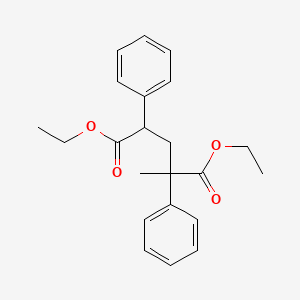
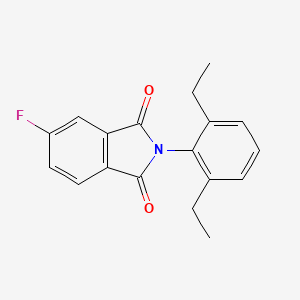
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
